molecular formula C11H15NO3 B8813509 ethyl N-(4-ethoxyphenyl)carbamate CAS No. 5255-65-2

ethyl N-(4-ethoxyphenyl)carbamate

Cat. No.: B8813509
CAS No.: 5255-65-2
M. Wt: 209.24 g/mol
InChI Key: RTAWHUYTVOWYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(4-ethoxyphenyl)carbamate (C₁₁H₁₅NO₃, molecular weight 209.24 g/mol) is a carbamate derivative featuring a 4-ethoxyphenyl substituent. Carbamates are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and biological activity.

Properties

CAS No.

5255-65-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl N-(4-ethoxyphenyl)carbamate

InChI

InChI=1S/C11H15NO3/c1-3-14-10-7-5-9(6-8-10)12-11(13)15-4-2/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

RTAWHUYTVOWYLU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares ethyl N-(4-ethoxyphenyl)carbamate with analogs differing in substituent position, alkyl chain length, or functional groups:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Data References
This compound 4-ethoxy C₁₁H₁₅NO₃ 209.24 Higher lipophilicity due to ethoxy group; potential intermediate in drug synthesis -
Methyl N-[2-(4-ethoxyphenyl)ethyl]carbamate (7b) 4-ethoxy (ethyl chain) C₁₂H₁₇NO₃ 223.27 Anticancer activity (tested in structural analogs); purity >95% by HPLC
Ethyl (3-hydroxyphenyl)carbamate 3-hydroxy C₉H₁₁NO₃ 181.19 Highest retention time in GC analysis; moderate polarity
Ethyl (4-chloro-2-fluorophenyl)carbamate 4-Cl, 2-F C₉H₉ClFNO₂ 217.62 Increased polarity and stability; used as a synthetic intermediate
Vinyl carbamate Vinyl group C₃H₅NO₂ 87.07 High carcinogenicity (10–50× more potent than ethyl carbamate); mutagenic
Ethyl carbamate (EC) None (simple alkyl chain) C₃H₇NO₂ 89.09 Carcinogenic; detected in alcoholic beverages (up to 822 µg/L in Chinese白酒)
Key Observations:
  • Substituent Position : Para-substituted derivatives (e.g., 4-ethoxy, 4-Cl) generally exhibit higher metabolic stability compared to ortho- or meta-substituted analogs due to reduced steric hindrance and optimized electronic effects.
  • Functional Groups : Halogenation (e.g., Cl, F) increases molecular polarity and may improve binding affinity to biological targets, as seen in agrochemical applications (e.g., evidence 12: desmedipham) .
Carcinogenicity and Mutagenicity:
  • Vinyl carbamate exhibits significantly higher carcinogenic potency than ethyl carbamate, attributed to its metabolic activation to reactive epoxides . This compound, with its bulky aromatic substituent, is likely less carcinogenic due to reduced metabolic conversion to electrophilic intermediates.
  • Ethyl carbamate (EC) in alcoholic beverages poses health risks (MOE = 6289 in Chinese白酒), but structural modifications (e.g., aromatic substitution) in this compound may mitigate toxicity by altering metabolism .
Pharmacological Activity:
  • Aromatic carbamates (e.g., 4-nitrophenyl derivatives) are utilized in agrochemicals and pharmaceuticals, highlighting the role of substituents in modulating activity .

Q & A

Q. Advanced

  • Molecular docking : Use AutoDock Vina with force fields parametrized for carbamate groups.
  • MD simulations : Validate binding stability over 100 ns trajectories.
    Studies on ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate highlight hydrogen bonding with kinase active sites, which can be extrapolated to ethoxyphenyl analogs .

How does the ethoxy group influence the compound’s stability in pharmacokinetic studies?

Advanced
The ethoxy group increases metabolic stability compared to shorter alkoxy chains (e.g., methoxy). In vitro microsomal assays show slower oxidation rates, attributed to steric hindrance. However, in vivo studies may reveal phase II conjugation (e.g., glucuronidation) as a primary degradation pathway .

What are the challenges in crystallizing this compound for X-ray studies?

Advanced
Crystallization difficulties arise from:

  • Flexible ethyl group : Hinders lattice formation.
  • Polarity : Requires mixed solvents (e.g., ethanol/water) for slow evaporation.
    Reference to methyl N-(4-nitrophenyl)carbamate crystallization (Acta Crystallogr. Sect. E) suggests using low-temperature (100 K) X-ray diffraction to resolve disorder .

How to design derivatives for enhanced solubility without compromising activity?

Q. Advanced

  • Morpholine incorporation : As in ethyl N-(4-morpholinomethyl)carbamate, improves aqueous solubility via hydrogen bonding.
  • PEGylation : Attach polyethylene glycol chains to the carbamate nitrogen.
    Balancing logP values (2.5–3.5) is critical; QSAR models predict optimal substituent hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.